N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Compounds for Imaging
Radiolabeled compounds similar to the chemical structure have been developed for imaging purposes, such as angiotensin II, AT1 receptor imaging using nonpeptide angiotensin II antagonists. These compounds were prepared through specific labeling techniques and showed potential for medical imaging applications (Hamill et al., 1996).
Ligands for Metal Complexes
Compounds with pyrazole and pyridine components have been used to prepare Cu(I) complexes with scorpionate ligands. These complexes were characterized by X-ray crystallography and showed dinuclear structures with potential applications in coordination chemistry and possibly catalysis (Gennari et al., 2008).
Anticancer Activity
Derivatives containing fluorine, such as fluoro-substituted benzo[b]pyrans, have been synthesized and tested against various cancer cell lines, showing significant anticancer activity. These compounds could provide a basis for developing new anticancer agents (Hammam et al., 2005).
Inhibitors for Cancer Therapy
Compounds with methoxy and fluorophenyl groups have been designed as inhibitors for cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. Some of these compounds showed potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro, indicating their potential as cancer therapies (Jiang et al., 2016).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)15-7-8-18(27-3)17(21)12-15/h4-8,10,12H,9,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMLGDQPVFTXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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